Cas no 2445792-13-0 (1,2,4-Tribromo-2,3-dimethylbutane)

1,2,4-Tribromo-2,3-dimethylbutane is a brominated organic compound characterized by its three bromine substituents on a branched butane backbone. This structure imparts high reactivity, making it a valuable intermediate in organic synthesis, particularly for flame retardants and alkylation reactions. Its sterically hindered configuration enhances stability, while the bromine atoms provide sites for further functionalization. The compound is typically utilized in controlled environments due to its halogenated nature, ensuring precise application in specialty chemical formulations. Its consistent purity and well-defined molecular structure make it suitable for research and industrial processes requiring reliable brominated reagents. Proper handling and storage are essential to maintain its integrity.
1,2,4-Tribromo-2,3-dimethylbutane structure
2445792-13-0 structure
Product name:1,2,4-Tribromo-2,3-dimethylbutane
CAS No:2445792-13-0
MF:C6H11Br3
MW:322.863539934158
MDL:MFCD32692168
CID:5040386
PubChem ID:53651300

1,2,4-Tribromo-2,3-dimethylbutane Chemical and Physical Properties

Names and Identifiers

    • 1,2,4-Tribromo-2,3-dimethylbutane
    • MDL: MFCD32692168
    • Inchi: 1S/C6H11Br3/c1-5(3-7)6(2,9)4-8/h5H,3-4H2,1-2H3
    • InChI Key: FUGHSMCHVRINIM-UHFFFAOYSA-N
    • SMILES: BrC(C)(CBr)C(C)CBr

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 3
  • Complexity: 84.4
  • XLogP3: 3.6
  • Topological Polar Surface Area: 0

1,2,4-Tribromo-2,3-dimethylbutane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26664198-1g
1,2,4-tribromo-2,3-dimethylbutane
2445792-13-0 95%
1g
$3009.0 2023-09-12
Enamine
EN300-26664198-1.0g
1,2,4-tribromo-2,3-dimethylbutane
2445792-13-0 95.0%
1.0g
$3009.0 2025-03-20
Enamine
EN300-26664198-2.5g
1,2,4-tribromo-2,3-dimethylbutane
2445792-13-0 95.0%
2.5g
$5897.0 2025-03-20
Enamine
EN300-26664198-5.0g
1,2,4-tribromo-2,3-dimethylbutane
2445792-13-0 95.0%
5.0g
$8725.0 2025-03-20
Enamine
EN300-26664198-0.1g
1,2,4-tribromo-2,3-dimethylbutane
2445792-13-0 95.0%
0.1g
$1044.0 2025-03-20
Enamine
EN300-26664198-0.5g
1,2,4-tribromo-2,3-dimethylbutane
2445792-13-0 95.0%
0.5g
$2346.0 2025-03-20
1PlusChem
1P01X8E2-1g
1,2,4-Tribromo-2,3-dimethylbutane
2445792-13-0 95%
1g
$3781.00 2024-05-21
1PlusChem
1P01X8E2-2.5g
1,2,4-Tribromo-2,3-dimethylbutane
2445792-13-0 95%
2.5g
$7351.00 2024-05-21
Aaron
AR01X8ME-250mg
1,2,4-Tribromo-2,3-dimethylbutane
2445792-13-0 95%
250mg
$2071.00 2025-02-14
Aaron
AR01X8ME-50mg
1,2,4-Tribromo-2,3-dimethylbutane
2445792-13-0 95%
50mg
$1125.00 2025-02-14

1,2,4-Tribromo-2,3-dimethylbutane Related Literature

Additional information on 1,2,4-Tribromo-2,3-dimethylbutane

Comprehensive Overview of 1,2,4-Tribromo-2,3-dimethylbutane (CAS No. 2445792-13-0): Properties, Applications, and Industry Insights

1,2,4-Tribromo-2,3-dimethylbutane (CAS No. 2445792-13-0) is a halogenated organic compound that has garnered significant attention in industrial and research applications due to its unique chemical structure and functional versatility. This brominated alkane features three bromine atoms and two methyl groups attached to a butane backbone, offering distinct reactivity and stability profiles. Its molecular formula, C6H11Br3, underscores its potential as an intermediate in synthetic chemistry, particularly in the development of flame retardants, agrochemicals, and specialty polymers.

In recent years, the demand for halogenated compounds like 1,2,4-Tribromo-2,3-dimethylbutane has surged, driven by advancements in material science and environmental regulations. Researchers and manufacturers frequently search for "sustainable brominated flame retardants" or "eco-friendly halogenated intermediates," reflecting a growing emphasis on greener alternatives. This compound's balanced bromine content makes it a candidate for modifying polymer properties while addressing flammability concerns—a critical topic in electronics, automotive, and construction industries.

The synthesis of 1,2,4-Tribromo-2,3-dimethylbutane typically involves the bromination of 2,3-dimethylbutane under controlled conditions, yielding a product with high purity and consistency. Analytical techniques such as GC-MS (Gas Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) are employed to verify its structural integrity. These methods align with industry queries like "how to characterize brominated compounds" or "quality control for halogenated chemicals," highlighting the importance of precise measurement in chemical manufacturing.

From an application standpoint, 1,2,4-Tribromo-2,3-dimethylbutane is explored as a building block for high-performance additives. Its ability to impart thermal stability to polymers resonates with trends in "next-generation materials" and "smart coatings." For instance, it may enhance the fire resistance of epoxy resins used in circuit boards, a sector increasingly focused on "miniaturization and safety" in consumer electronics. Additionally, its potential use in crop protection formulations aligns with searches for "novel agrochemical intermediates," though further toxicological studies are warranted.

Environmental and regulatory considerations are pivotal in discussions about brominated compounds. While 1,2,4-Tribromo-2,3-dimethylbutane is not classified as a restricted substance, its handling must adhere to global standards like REACH and EPA guidelines. Queries such as "brominated compound biodegradability" or "halogenated waste disposal" reflect the industry's push toward sustainable practices. Innovations in catalytic debromination and recycling technologies could further elevate this compound's profile in circular economy models.

In summary, 1,2,4-Tribromo-2,3-dimethylbutane (CAS No. 2445792-13-0) represents a versatile halogenated intermediate with multifaceted applications. Its relevance to flame retardancy, material science, and agrochemistry positions it at the intersection of industrial demand and scientific innovation. As research continues to address environmental and performance challenges, this compound may play a key role in shaping safer, more efficient chemical solutions for the future.

Recommend Articles

Recommended suppliers
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd